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For Researchers, Scientists, and Drug Development Professionals

The HIBIiT LgBIiT complementation system is a powerful and versatile tool for the quantitative
analysis of protein dynamics in living cells. Based on the engineered NanoLuc® luciferase, this
technology offers exceptional sensitivity, a broad dynamic range, and a simple "add-mix-read"
format, making it amenable to high-throughput screening and a wide array of applications in
basic research and drug discovery. This guide provides a comprehensive overview of the core
principles, quantitative performance, detailed experimental protocols, and key applications of
the HIiBIT LgBIT system.

Core Principle: A Tale of Two Subunits

The HIBIiT LgBIT system is a split-luciferase technology. The NanoLuc® luciferase is divided
into two unequal, catalytically inactive subunits:
e LgBIiT (Large Bit): A large, 18 kDa polypeptide (159 amino acids).[1]

o HiIBIT (High Affinity Bit): A small, 11-amino acid peptide tag (~1.3 kDa).[1][2]

These two subunits have been engineered to have a very high affinity for each other. When a
protein of interest is tagged with the small HiBIT peptide, it can be readily detected by the
addition of the complementary LgBIiT subunit. Upon their spontaneous and high-affinity
interaction, a functional NanoLuc® luciferase enzyme is reconstituted. In the presence of the
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furimazine substrate, this reconstituted enzyme generates a bright, sustained luminescent
signal that is directly proportional to the amount of HiBiT-tagged protein.[3][4]

The small size of the HiBIT tag is a key advantage, as it is less likely to interfere with protein
function and can be efficiently inserted into the endogenous genome using CRISPR-Cas9 gene
editing.[5][6] This allows for the study of proteins at their natural expression levels, avoiding the
artifacts often associated with overexpression systems.[6][7]

Quantitative Performance

The HIBIiT LgBIT system is renowned for its exceptional sensitivity and broad dynamic range,
enabling the detection of even low-abundance proteins.

Parameter Value Source
HiBIiT Size 11 amino acids (~1.3 kDa) [1112]

LgBIiT Size 159 amino acids (~18 kDa) [1]

Binding Affinity (KD) 700 pM (0.7 nM) [31[81I9]
Dynamic Range At least 7 orders of magnitude [B1[10][11][12]
Limit of Detection < 10-19 moles [10]

Signal Half-Life > 3 hours [4][10]

Key Applications and Experimental Protocols

The versatility of the HiBIT LgBIT system lends itself to a wide range of applications. Detailed
protocols for the most common assays are provided below.

Lytic Protein Quantification

This is the most straightforward application, designed to measure the total amount of a HiBiT-
tagged protein in cell lysates.

o Cell Culture: Culture cells expressing the HiBiT-tagged protein of interest in a white, opaque-
bottom multi-well plate (96-well or 384-well). Include control wells with cells that do not
express a HiBiT-tagged protein to determine background luminescence.
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e Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBIiT
protein (1:100) and the Nano-Glo® HiBIiT Lytic Substrate (1:50) into the Nano-Glo® HIBiT
Lytic Buffer at room temperature.[13] Mix gently by inversion.[13]

e Assay Procedure:
o Remove the culture medium from the cells.

o Add a volume of the prepared Nano-Glo® HiBIT Lytic Reagent equal to the original culture
volume to each well. This lyses the cells and initiates the complementation reaction.[4][10]

o Mix the plate on an orbital shaker for 10 minutes at room temperature to ensure complete
cell lysis and signal stabilization.[14]

o Measurement: Measure the luminescence using a plate-based luminometer. The signal is
stable for several hours.[3][4]

o Data Analysis: Subtract the average background luminescence from all experimental
readings. The resulting luminescence is directly proportional to the amount of HiBiT-tagged
protein.

Extracellular and Cell Surface Protein Detection

This non-lytic assay is designed to quantify HiBiT-tagged proteins that are secreted into the
culture medium or expressed on the cell surface. The key feature of this assay is the use of a
cell-impermeable LgBIT, which cannot cross the plasma membrane.[2][15]

o Cell Culture: Culture cells expressing the secreted or cell-surface HiBiT-tagged protein in a
suitable multi-well plate.

o Reagent Preparation: Prepare the Nano-Glo® HiBIT Extracellular Detection Reagent, which
contains the cell-impermeable LgBIT protein and the furimazine substrate.

e Assay Procedure:

o Directly add the prepared Nano-Glo® HiBiT Extracellular Detection Reagent to the cell
culture wells.[12]
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o Mix the plate on an orbital shaker for 10 minutes at room temperature.[16]

o Measurement: Measure the luminescence using a plate-based luminometer.

o Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged protein
present on the cell surface or secreted into the medium.[8][12]

Live-Cell Protein Degradation

The HiBIT system is exceptionally well-suited for monitoring the kinetics of protein degradation
in real-time, a critical application in the development of targeted protein degraders like
PROTACS.[5][6][17]

o Cell Preparation:

o Use cells endogenously expressing the HiBiT-tagged protein of interest via CRISPR-Cas9
editing.

o These cells must also express the LgBIT protein intracellularly. This can be achieved by
using a stable LgBiT-expressing cell line or by transiently delivering LgBiT mRNA.[18]

o Cell Plating: Seed the cells in a white, opaque-bottom multi-well plate and incubate
overnight.

e Substrate Addition:

o Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate
assay medium.

o Replace the cell culture medium with the substrate-containing medium.
o Incubate for at least 2.5 hours to allow the luminescence signal to equilibrate.[18]
o Compound Treatment: Add the protein degrader compounds at the desired concentrations.

o Kinetic Measurement: Immediately begin measuring luminescence kinetically at 37°C using
a plate-based luminometer.[18]
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o Data Analysis: The decrease in luminescence over time directly reflects the degradation of
the HiBiT-tagged protein.[6] From this data, key degradation parameters such as the rate of
degradation (kdeg), maximal degradation (Dmax), and the concentration required for half-
maximal degradation (DC50) can be calculated.[5][17][18]

Bioluminescence Resonance Energy Transfer (BRET)
for Studying Molecular Interactions

The HIBIiT LgBIiT system can serve as an excellent BRET donor. When a HiBiT-tagged protein
interacts with another protein or molecule that is labeled with a fluorescent acceptor, energy
transfer occurs upon addition of the LgBIT and substrate, resulting in a BRET signal. This is
particularly useful for studying ligand-receptor binding at the cell surface.[15][19][20]

Cell Preparation: Use cells expressing a GPCR tagged at its N-terminus with the HiBiT
peptide.

o Cell Plating: Seed the cells in a white, opaque-bottom 96-well or 384-well plate.
e Ligand and Reagent Addition:
o Add the fluorescently labeled ligand (the BRET acceptor) to the cells.

o Add the Nano-Glo® HiBIT Extracellular Reagent (containing the cell-impermeable LgBIT
and furimazine substrate).

» Measurement: Measure the luminescence at two wavelengths: one for the donor
(NanoLuc®, ~460 nm) and one for the acceptor (e.g., a red-shifted fluorophore, >600 nm).

» Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the
donor emission. Changes in this ratio reflect the binding of the fluorescent ligand to the
HiBiT-tagged receptor.[20]

Visualizing the Workflows and Principles

To further elucidate the concepts and protocols described above, the following diagrams,
generated using the DOT language, illustrate the core mechanisms and experimental
workflows.
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Caption: Core principle of the HIiBiT LgBiT complementation system.
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Caption: Experimental workflow for lytic protein quantification.
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Caption: Experimental workflow for extracellular protein detection.
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Caption: Workflow for live-cell protein degradation analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the HiBiT LgBIT
Complementation System]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559991#hibit-Igbit-complementation-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b15559991#hibit-lgbit-complementation-system
https://www.benchchem.com/product/b15559991#hibit-lgbit-complementation-system
https://www.benchchem.com/product/b15559991#hibit-lgbit-complementation-system
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15559991?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

